

Application Note & Protocol: Preparation of Certified Reference Materials for Oxasulfuron

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Compound of Interest

Compound Name: Oxasulfuron

Cat. No.: B117337

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Introduction

Oxasulfuron is a sulfonylurea herbicide used for the post-emergence control of broad-leaf weeds and grasses in crops such as soybeans.[1][2] As with all agrochemicals, accurate quantification is crucial for efficacy, safety, and regulatory compliance. Certified Reference Materials (CRMs) are indispensable for validating analytical methods, calibrating instruments, and ensuring the traceability of measurement results.[3][4] This document provides a detailed protocol for the preparation of an **oxasulfuron** CRM, covering its synthesis, purification, characterization, and certification in accordance with ISO 17034 guidelines.[3][5][6]

Chemical Information:

Parameter	Value
IUPAC Name	oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate[2]
CAS Number	144651-06-9[1][2]
Molecular Formula	C ₁₇ H ₁₈ N ₄ O ₆ S[2]
Molecular Weight	406.41 g/mol [1]

Experimental Protocols

Synthesis of Oxasulfuron

The synthesis of **oxasulfuron** is a multi-step process involving the formation of a sulfonylurea intermediate followed by esterification.^[7]

Step 1: Synthesis of the Sulfonylurea Intermediate

This step involves the reaction of 2-carboxybenzenesulfonyl chloride with 2-amino-4,6-dimethylpyrimidine.

- Materials:
 - 2-carboxybenzenesulfonyl chloride
 - 2-amino-4,6-dimethylpyrimidine
 - Anhydrous pyridine
 - Anhydrous dichloromethane (DCM)
 - Hydrochloric acid (1M)
 - Sodium sulfate (anhydrous)
- Procedure:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dimethylpyrimidine in anhydrous DCM.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add an equimolar amount of 2-carboxybenzenesulfonyl chloride to the solution while stirring.
 - Add anhydrous pyridine dropwise to the reaction mixture to act as a base and catalyze the reaction.

- Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1M HCl.
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude sulfonylurea intermediate.

Step 2: Esterification with Oxetan-3-ol

The sulfonylurea intermediate is then esterified with oxetan-3-ol.

- Materials:
 - Crude sulfonylurea intermediate from Step 1
 - Oxetan-3-ol
 - Dicyclohexylcarbodiimide (DCC)
 - 4-Dimethylaminopyridine (DMAP)
 - Anhydrous dichloromethane (DCM)
- Procedure:
 - Dissolve the crude sulfonylurea intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
 - Add oxetan-3-ol and a catalytic amount of DMAP to the solution.
 - Cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a solution of DCC in anhydrous DCM.
 - Stir the reaction at 0-5 °C for 1 hour and then at room temperature for 24 hours.

- Monitor the reaction by TLC.
- After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Concentrate the filtrate under reduced pressure to yield crude **oxasulfuron**.

Purification of Oxasulfuron by Recrystallization

Purification of the crude **oxasulfuron** is critical to achieve the high purity required for a CRM.[\[1\]](#)
[\[8\]](#)

- Materials:
 - Crude **oxasulfuron**
 - Ethanol
 - Deionized water
- Procedure:
 - Dissolve the crude **oxasulfuron** in a minimal amount of hot ethanol.
 - If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
 - Hot filter the solution to remove the activated carbon and any insoluble impurities.
 - Slowly add deionized water to the hot filtrate until the solution becomes slightly turbid.
 - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration.
 - Wash the crystals with a cold ethanol/water mixture.
 - Dry the crystals under vacuum to a constant weight.

- Repeat the recrystallization process until the desired purity is achieved, as confirmed by analytical testing.

Characterization and Certification

The purified **oxasulfuron** must be thoroughly characterized to assign a certified property value and its uncertainty, in line with ISO 17034.^{[4][5][6]}

Identity Confirmation

The identity of the purified **oxasulfuron** should be confirmed using multiple spectroscopic techniques.

Technique	Purpose
¹ H and ¹³ C NMR	To confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS)	To confirm the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify the functional groups present in the molecule.

Purity Determination

The purity of the **oxasulfuron** CRM is determined using a mass balance approach, where the content of the main component is calculated by subtracting the amounts of all identified impurities.

3.2.1. Organic Impurities

- High-Performance Liquid Chromatography with UV detection (HPLC-UV): To separate and quantify organic impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities.

3.2.2. Water Content

- Karl Fischer Titration: To determine the water content.

3.2.3. Residual Solvents

- Headspace Gas Chromatography (HS-GC): To quantify any residual solvents from the synthesis and purification processes.

3.2.4. Inorganic Impurities

- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the content of inorganic impurities.

3.2.5. Assay by Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the purity of organic compounds and can be used to provide a certified value traceable to the SI.^{[7][9][10][11][12]}

- Procedure:
 - Accurately weigh the purified **oxasulfuron** and a certified internal standard (e.g., maleic acid) into an NMR tube.
 - Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).
 - Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
 - Integrate the signals corresponding to the analyte and the internal standard.
 - Calculate the purity of the **oxasulfuron** based on the integral values, the number of protons, and the known purity of the internal standard.

Homogeneity and Stability Studies

- Homogeneity: The homogeneity of the CRM batch must be assessed to ensure that each unit has the same property value within the stated uncertainty. This is typically done by analyzing a statistically relevant number of randomly selected units from the batch.

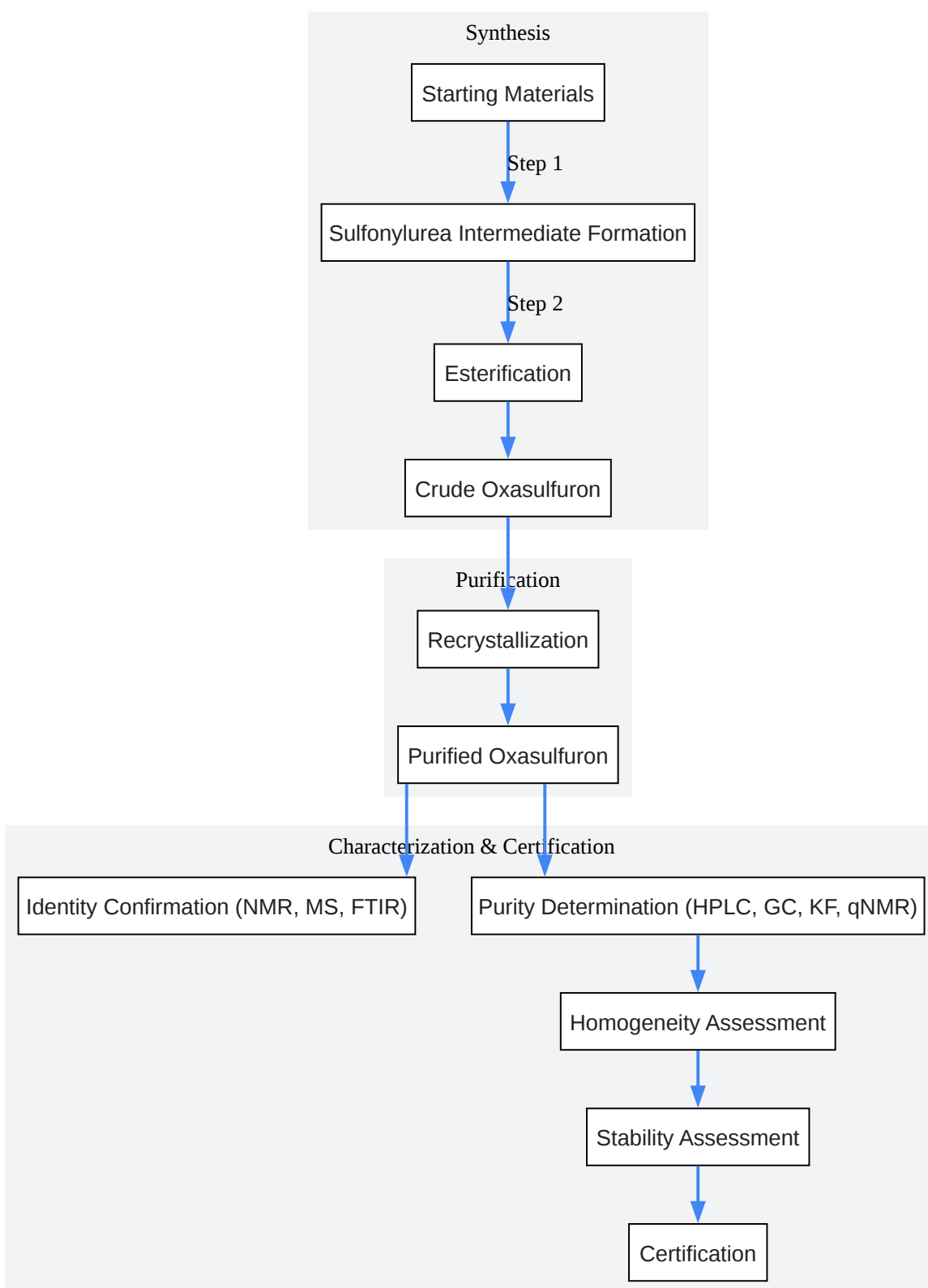
- **Stability:** The stability of the **oxasulfuron** CRM must be evaluated under both long-term storage and shipping conditions to establish a shelf-life and recommended storage conditions.

Data Presentation

Table 1: Certified Property Values for **Oxasulfuron** CRM

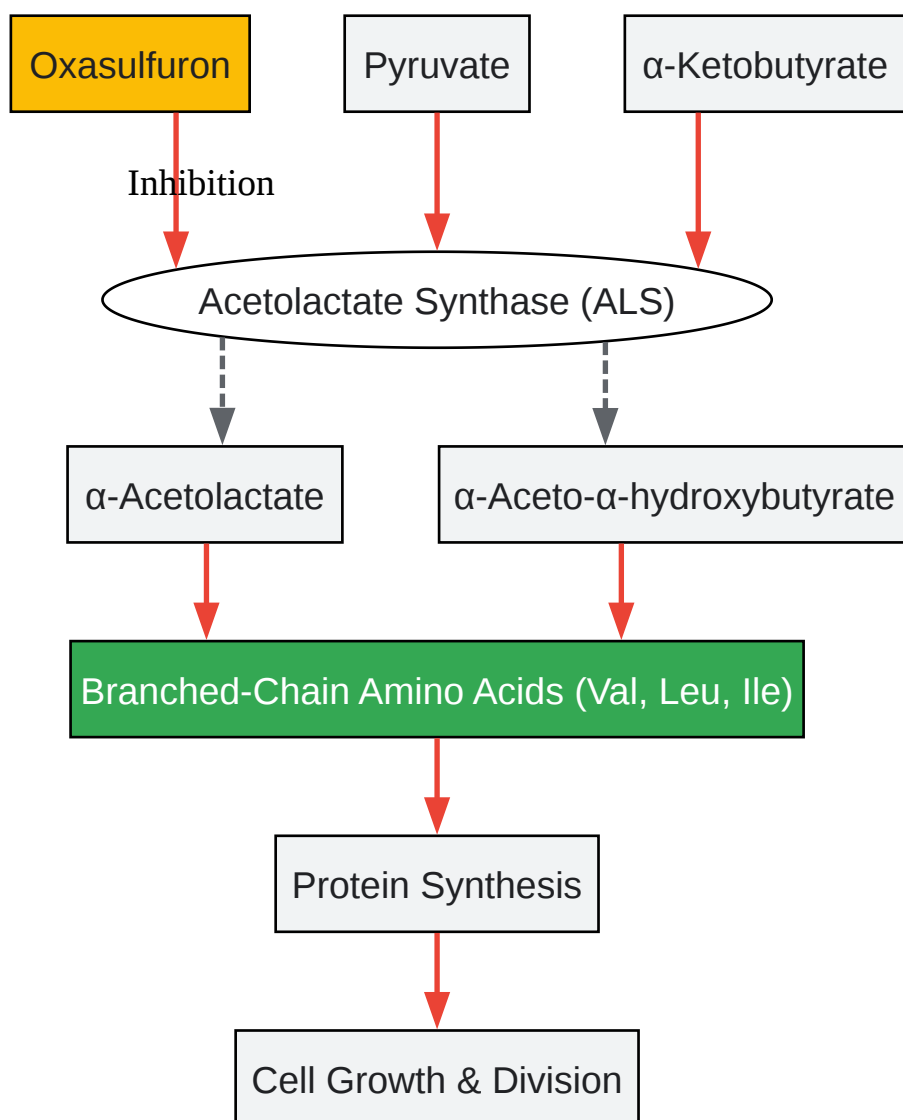
Parameter	Certified Value	Uncertainty (k=2)	Method of Determination
Purity (mass fraction)	99.8 %	± 0.1 %	Mass Balance & qNMR
Water Content	0.05 %	± 0.02 %	Karl Fischer Titration
Residual Solvents	< 0.01 %	-	HS-GC
Inorganic Impurities	< 0.01 %	-	ICP-MS

Visualizations



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Caption: Experimental workflow for the preparation of **Oxasulfuron** CRM.



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Caption: Mode of action of **Oxasulfuron** via inhibition of Acetolactate Synthase (ALS).

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